N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide
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Overview
Description
N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclohexenone ring, an amino group, and a trimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide typically involves the following steps:
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Formation of the Cyclohexenone Intermediate: : The starting material, cyclohexanone, undergoes an oxidation reaction to form 3-oxocyclohex-1-enyl. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
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Amination Reaction: : The 3-oxocyclohex-1-enyl intermediate is then reacted with an amine, specifically 3,4,5-trimethoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
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Formylation: : The final step involves the formylation of the amino group using formic acid or a formylating reagent such as formic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to a hydroxyl group and forming a secondary alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols formed from the reduction of the carbonyl group.
Substituted Derivatives: Compounds with various substituents introduced at the amino group.
Scientific Research Applications
Chemistry
In chemistry, N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, researchers explore this compound for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with biological pathways.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)acetamide
- N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide stands out due to its specific formamide functional group, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
3,4,5-trimethoxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-21-13-7-10(8-14(22-2)15(13)23-3)16(20)18-17-11-5-4-6-12(19)9-11/h7-9,17H,4-6H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPRCMRGASSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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